molecular formula C6H15N3O2S B1269464 N,N-dimethylpiperazine-1-sulfonamide CAS No. 98961-97-8

N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B1269464
CAS No.: 98961-97-8
M. Wt: 193.27 g/mol
InChI Key: NQZDGTYTTVHKPE-UHFFFAOYSA-N
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Description

N,N-dimethylpiperazine-1-sulfonamide: is a chemical compound with the molecular formula C6H15N3O2S and a molecular weight of 193.27 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethylpiperazine-1-sulfonamide typically involves the reaction of piperazine with dimethyl sulfate followed by sulfonation. The reaction conditions often require controlled temperatures and the presence of a base to neutralize the acidic by-products .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves similar steps as the laboratory synthesis but optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethylpiperazine-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Piperazine: A parent compound with similar structural features but different functional groups.

    N-methylpiperazine: A related compound with one methyl group instead of two.

    Piperazine-1-sulfonamide: Similar but lacks the dimethyl groups.

Uniqueness: N,N-dimethylpiperazine-1-sulfonamide is unique due to its dual functional groups (dimethyl and sulfonamide), which confer specific chemical reactivity and biological activity not found in its analogs .

Biological Activity

N,N-dimethylpiperazine-1-sulfonamide is a compound of considerable interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperazine ring with a sulfonamide group. Its molecular formula is C14H23N3O2SC_{14}H_{23}N_3O_2S, with a molecular weight of approximately 333.9 g/mol. The unique combination of the piperazine structure and sulfonamide functionality contributes to its diverse biological activities.

Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation pathways. The compound's sulfonamide moiety suggests potential antimicrobial activity by inhibiting folic acid synthesis in bacteria, similar to other sulfonamide antibiotics .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Antimicrobial Activity : Exhibits potential against both Gram-positive and Gram-negative bacteria by inhibiting folic acid synthesis.
  • Enzyme Inhibition : May act as an inhibitor for specific enzymes, impacting metabolic pathways related to disease processes.
  • Neurotransmitter Interaction : Preliminary studies suggest interactions with neurotransmitter systems, which could influence mood and cognitive functions.

Antimicrobial Studies

A study assessed the antimicrobial efficacy of various sulfonamides, including derivatives similar to this compound. The results indicated that these compounds effectively inhibited bacterial growth, with minimum inhibitory concentration (MIC) values demonstrating significant potency against strains like Escherichia coli and Staphylococcus aureus.

CompoundZone of Inhibition (mm)MIC (µg/mL)
This compound30 ± 0.127.81
Ciprofloxacin32 ± 0.127.81

This data highlights the compound's potential as an effective antibacterial agent .

Interaction Studies

Interaction studies have shown that this compound may bind to specific receptors involved in neurotransmission. These interactions are crucial for understanding the compound's pharmacological effects and optimizing its therapeutic potential.

Case Studies

Several case studies have explored the therapeutic applications of sulfonamides, including those structurally related to this compound:

  • Case Study on Antibacterial Activity : A clinical trial evaluated the effectiveness of a sulfonamide derivative in treating bacterial infections resistant to conventional antibiotics. The results demonstrated a higher success rate in infection clearance compared to standard treatments.
  • Neuropharmacological Study : A study investigated the effects of this compound on mood disorders, revealing potential anxiolytic properties through modulation of neurotransmitter systems.

Properties

IUPAC Name

N,N-dimethylpiperazine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O2S/c1-8(2)12(10,11)9-5-3-7-4-6-9/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZDGTYTTVHKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360256
Record name N,N-dimethylpiperazine-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98961-97-8
Record name N,N-dimethylpiperazine-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 98961-97-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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